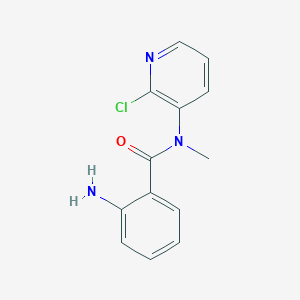![molecular formula C14H12BrClO2S B14221119 1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene CAS No. 820971-80-0](/img/structure/B14221119.png)
1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene is an organic compound that features a benzene ring substituted with a bromo group, a chlorophenylmethyl group, and a methanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with bromine and chlorophenylmethyl groups. The methanesulfonyl group can be introduced through sulfonation reactions using methanesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene involves its interaction with specific molecular targets. The bromo and methanesulfonyl groups can participate in electrophilic and nucleophilic interactions, respectively, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-chloro-2-methylbenzene: Similar in structure but lacks the methanesulfonyl group.
4-Bromophenylmethylsulfoxide: Contains a sulfoxide group instead of a methanesulfonyl group.
Propriétés
Numéro CAS |
820971-80-0 |
|---|---|
Formule moléculaire |
C14H12BrClO2S |
Poids moléculaire |
359.7 g/mol |
Nom IUPAC |
1-[bromo-(4-chlorophenyl)methyl]-4-methylsulfonylbenzene |
InChI |
InChI=1S/C14H12BrClO2S/c1-19(17,18)13-8-4-11(5-9-13)14(15)10-2-6-12(16)7-3-10/h2-9,14H,1H3 |
Clé InChI |
OWPHJTBLXPGLBK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)









![Hexanoic acid, 4-[(2-methoxyethoxy)methoxy]-5-oxo-6-(phenylmethoxy)-](/img/structure/B14221111.png)
![Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]-](/img/structure/B14221121.png)
